Nitrofural;NFZ
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nitrofural involves the reaction of 5-nitro-2-furaldehyde with semicarbazide under acidic conditions to form 5-nitro-2-furaldehyde semicarbazone . The reaction typically occurs in an aqueous medium at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of nitrofural involves the use of reverse osmosis membrane reaction devices. The process includes adding hydrochloric acid and purified water, heating to 60-70°C, and adding 5-nitrofurfural diethyl ester. The mixture is maintained at 80-85°C for complete hydrolysis, followed by the addition of a catalyst and sodium chloride. Aminohydantoin is then added, and the mixture is pressurized and maintained at 90-95°C for reflux. The reaction product is washed with purified water until the pH value is 6.0-8.0, and the final product is obtained after drying .
Chemical Reactions Analysis
Types of Reactions
Nitrofural undergoes several types of chemical reactions, including:
Reduction: Nitrofural can be reduced by bacterial nitroreductases to form reactive intermediates.
Substitution: Reactions with aldehydes and p-toluene sulfinic acid can form N(4)-substituted semicarbazones.
Common Reagents and Conditions
Reduction: Common reagents include bacterial nitroreductases, which convert nitrofural to electrophilic intermediates.
Substitution: Reagents such as aldehydes and p-toluene sulfinic acid are used under mild conditions.
Major Products
Scientific Research Applications
Nitrofural has a wide range of scientific research applications:
Mechanism of Action
The exact mechanism of action of nitrofural is not fully understood. it is known to inhibit several bacterial enzymes involved in the aerobic and anaerobic degradation of glucose and pyruvate . This activity affects enzymes such as pyruvate dehydrogenase, citrate synthetase, malate dehydrogenase, glutathione reductase, and pyruvate decarboxylase . The inhibition of these enzymes disrupts bacterial metabolism, leading to cell death.
Comparison with Similar Compounds
Nitrofural belongs to the nitrofuran class of compounds, which includes other members such as nitrofurantoin and furazolidone .
Nitrofurantoin: Used primarily for the treatment of urinary tract infections.
Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.
Nitrofural is unique in its broad-spectrum antibacterial activity and its application in both topical and systemic treatments .
Properties
IUPAC Name |
[(5-nitrofuran-2-yl)methylideneamino]urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O4/c7-6(11)9-8-3-4-1-2-5(14-4)10(12)13/h1-3H,(H3,7,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIWVQXQOWNYOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020944 | |
Record name | Nitrofurazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5020944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59-87-0 | |
Record name | Nitrofurazone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nitrofurazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5020944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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